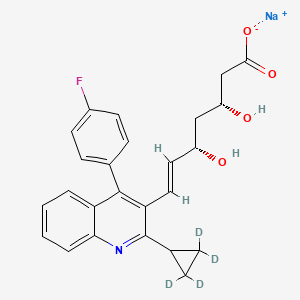

Pitavastatin-d4 (sodium)

Description

BenchChem offers high-quality Pitavastatin-d4 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pitavastatin-d4 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H23FNNaO4 |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-(2,2,3,3-tetradeuteriocyclopropyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C25H24FNO4.Na/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i5D2,6D2; |

InChI Key |

NBDQGOCGYHMDSJ-RGWFYQDJSA-M |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H].[Na+] |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

What is Pitavastatin-d4 (sodium) and its primary use in research?

An In-depth Examination of a Key Internal Standard in Bioanalytical Research

This technical guide provides a comprehensive overview of Pitavastatin-d4 (sodium salt), a deuterated analog of the lipid-lowering agent Pitavastatin. Its primary application in a research setting is as an internal standard for the accurate quantification of Pitavastatin in biological matrices. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, its role in experimental protocols, and the biological pathway of its non-deuterated counterpart.

Core Concepts: The Role of an Internal Standard

In quantitative analysis, particularly in chromatography and mass spectrometry, an internal standard is a chemical substance that is added in a constant amount to samples, the calibration curve, and quality control samples. Pitavastatin-d4 (sodium salt) serves this critical function in bioanalytical methods developed for Pitavastatin. The use of a stable isotope-labeled internal standard like Pitavastatin-d4 is considered the gold standard as it has nearly identical chemical and physical properties to the analyte, Pitavastatin. This ensures that any sample loss during extraction and analysis affects both the analyte and the internal standard to the same degree, leading to more accurate and precise quantification.[1]

Chemical and Physical Properties

Pitavastatin-d4 (sodium salt) is a synthetic, deuterated form of Pitavastatin sodium salt. The deuterium labeling provides a mass shift that allows it to be distinguished from the unlabeled Pitavastatin by a mass spectrometer, without significantly altering its chemical behavior.

| Property | Value |

| Molecular Formula | C₂₅H₁₉D₄FNO₄·Na |

| Molecular Weight | 424.49 + 22.99 g/mol |

| Appearance | White to Off-White Solid |

| Parent Drug | Pitavastatin |

| IUPAC Name | (3R, 5S, E)-7-(2-(cyclopropyl-2, 2, 3, 3-d4)-4-(4-fluorophenyl)quinolin-3-yl)-3, 5-dihydroxyhept-6-enoic acid, sodium salt (1:1) |

| Synonyms | (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid-D4 sodium salt |

Primary Use in Research: Bioanalytical Quantification

The predominant application of Pitavastatin-d4 (sodium salt) is as an internal standard in pharmacokinetic and bioanalytical studies that measure the concentration of Pitavastatin in biological samples such as plasma and urine.[1] These studies are crucial for drug development, enabling the determination of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard like Pitavastatin-d4 enhances the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1]

Experimental Workflow: Bioanalytical Method Using LC-MS/MS

The following diagram illustrates a typical workflow for the quantification of Pitavastatin in a biological sample using Pitavastatin-d4 as an internal standard.

Bioanalytical workflow for Pitavastatin quantification.

Detailed Experimental Protocols

The following tables summarize typical experimental conditions for the analysis of Pitavastatin in human plasma using LC-MS/MS with a deuterated internal standard.

Sample Preparation Methodologies

| Method | Description |

| Protein Precipitation | A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. The supernatant is then analyzed. |

| Solid-Phase Extraction (SPE) | A more selective method where the sample is passed through a solid-phase cartridge that retains the analyte and internal standard, which are then eluted with a solvent.[2] |

| Liquid-Liquid Extraction (LLE) | A method that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous and an organic solvent. |

Liquid Chromatography (LC) Conditions

| Parameter | Condition 1 | Condition 2 |

| Column | C18 column[2] | Agilent 1.8μm Zorbax SB-C18 (150mm×4.6mm)[3] |

| Mobile Phase | Methanol/water (75:25, v/v) with 0.05% formic acid[2] | Methanol–0.1% formic acid in water (85:15, v/v)[3] |

| Flow Rate | Not Specified | 0.4 mL/min[3] |

| Elution Type | Isocratic | Isocratic[3] |

Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI)[2] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Ion Transitions | Pitavastatin: m/z 422.2 → 290.3[4]; Pitavastatin-d4: Expected m/z ~426 → ~290 |

Mechanism of Action: The HMG-CoA Reductase Pathway

Pitavastatin, the non-deuterated parent compound, is a potent inhibitor of HMG-CoA reductase.[5] This enzyme catalyzes a critical rate-limiting step in the synthesis of cholesterol in the liver.[5] By inhibiting this enzyme, Pitavastatin reduces the production of cholesterol, leading to an upregulation of LDL receptors on liver cells and increased clearance of LDL cholesterol from the bloodstream.[5]

The following diagram illustrates the HMG-CoA reductase pathway and the inhibitory action of Pitavastatin.

Inhibition of the HMG-CoA reductase pathway by Pitavastatin.

Conclusion

Pitavastatin-d4 (sodium salt) is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its role as a stable isotope-labeled internal standard ensures the reliability and accuracy of bioanalytical methods for the quantification of Pitavastatin. A thorough understanding of its properties and the experimental protocols in which it is employed is essential for the generation of high-quality data in preclinical and clinical research.

References

- 1. ClinPGx [clinpgx.org]

- 2. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Pitavastatin-d4 (sodium) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Pitavastatin-d4 (sodium). This deuterated analog of the cholesterol-lowering drug Pitavastatin serves as a crucial internal standard in pharmacokinetic and metabolic studies.

Chemical Structure and Properties

Pitavastatin-d4 (sodium) is a synthetic, deuterated version of Pitavastatin, a competitive inhibitor of HMG-CoA reductase. The deuterium labeling on the cyclopropyl group provides a distinct mass signature for use in mass spectrometry-based quantification, without significantly altering its chemical properties.

Chemical Formula: C₂₅H₁₉D₄FNNaO₄

Molecular Weight: 447.47 g/mol [1]

CAS Number: 574705-92-3[1]

Synonyms:

-

(3R,5S,E)-7-(2-(cyclopropyl-2,2,3,3-d4)-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, sodium salt[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of Pitavastatin and its deuterated sodium salt is presented in Table 1. It is important to note that some of these properties are reported for the non-deuterated calcium or acid forms but provide a valuable reference for the deuterated sodium salt.

| Property | Value | Source |

| Appearance | White to Off-White Solid | [CymitQuimica] |

| pKa (Strongest Acidic) | 4.13 | [5] |

| pKa (Strongest Basic) | 4.86 | [5] |

| Melting Point | >138 °C (decomposes) (for Pitavastatin calcium) | [6] |

| Solubility (Pitavastatin calcium) | DMSO: ~25 mg/mL, DMF: ~30 mg/mL, Sparingly soluble in aqueous buffers | [Cayman Chemical] |

| Solubility (Pravastatin sodium - as a proxy) | Water > Methanol > Ethanol > 1-Propanol > 1-Butanol > 2-Propanol | [7] |

Mechanism of Action: HMG-CoA Reductase Inhibition

Pitavastatin, and by extension its deuterated analog, functions by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream.

Signaling Pathway of Pitavastatin Action

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Pitavastatin-d4 (sodium) are crucial for its application in research.

Synthesis of Pitavastatin-d4 (sodium)

-

Deuterium Gas Exchange: Using a catalyst to facilitate the exchange of hydrogen atoms with deuterium from D₂ gas.

-

Deuterated Starting Materials: Incorporating deuterium-labeled precursors in the early stages of the synthesis of the quinoline or cyclopropyl moieties. For instance, the synthesis could start from a deuterated aniline to form the quinoline ring system.[8]

-

Reductive Deuteration: Employing deuterated reducing agents like sodium borodeuteride (NaBD₄) at specific steps to introduce deuterium.

A plausible synthetic workflow is outlined below:

Analytical Methodology

Pitavastatin-d4 (sodium) is primarily used as an internal standard for the quantification of Pitavastatin in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A typical analytical workflow includes:

-

Sample Preparation:

-

Spiking of the biological sample (e.g., plasma, urine) with a known concentration of Pitavastatin-d4 (sodium) as the internal standard.

-

Protein precipitation using a solvent like acetonitrile.

-

Solid-phase extraction (SPE) for sample clean-up and concentration.[9]

-

-

LC Separation:

-

Chromatographic separation is typically achieved on a C18 reverse-phase column.

-

The mobile phase often consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., water with formic acid).[9]

-

-

MS/MS Detection:

-

Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source, usually in positive ion mode.

-

Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Pitavastatin and Pitavastatin-d4, ensuring high selectivity and sensitivity.

-

A common transition for Pitavastatin is m/z 422.2 → 290.3.[10]

-

Analytical Method Validation Workflow:

Spectroscopic Data

While specific spectra for Pitavastatin-d4 (sodium) are not widely published, the expected spectroscopic characteristics can be inferred from the structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the quinoline and fluorophenyl rings, as well as the protons of the heptenoic acid side chain. The signals corresponding to the cyclopropyl protons would be absent or significantly reduced due to deuterium substitution.

-

¹³C NMR: The carbon-13 NMR spectrum would display resonances for all carbon atoms in the molecule. The carbons bearing deuterium atoms would exhibit splitting patterns characteristic of C-D coupling.

-

²H NMR: The deuterium NMR spectrum would show a signal corresponding to the deuterium atoms on the cyclopropyl group.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed. The mass-to-charge ratio (m/z) would be approximately 448.5, reflecting the incorporation of four deuterium atoms.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion would likely involve characteristic losses, such as the neutral loss of water and cleavage of the side chain, providing structural confirmation. A major fragment ion for Pitavastatin is observed at m/z 290.1.[11]

Handling and Safety

Based on the Material Safety Data Sheet (MSDS) for Pitavastatin salts, the following handling and safety precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical safety goggles, and gloves to prevent eye and skin contact.

-

Handling: Use in a well-ventilated area. Minimize dust generation and accumulation.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

First Aid: In case of eye or skin contact, flush with plenty of water. If ingested, seek medical assistance. If inhaled, move to fresh air.

This document is intended for informational purposes for research and development professionals and does not constitute medical advice. Always refer to the specific Certificate of Analysis and Safety Data Sheet provided by the supplier for detailed and lot-specific information.

References

- 1. Pitavastatin-d4 Sodium Salt | TargetMol [targetmol.com]

- 2. veeprho.com [veeprho.com]

- 3. Pitavastatin-D4 Sodium Salt | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Pitavastatin calcium | 147526-32-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of deuterium-labeled 2-quinoxalinecarboxylic acid and 3-methylquinoxaline-2-carboxylic acid from deuterium aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Pitavastatin-d4 (sodium salt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pitavastatin-d4 sodium salt, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of Pitavastatin. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the labeled compound.

Introduction

Pitavastatin is a potent HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia. To accurately quantify Pitavastatin in biological matrices using mass spectrometry-based methods, a stable isotope-labeled internal standard is essential. Pitavastatin-d4, in which four hydrogen atoms on the cyclopropyl moiety are replaced with deuterium, serves as an ideal internal standard due to its similar physicochemical properties to the parent drug and its distinct mass difference. This guide outlines a plausible synthetic route and detailed characterization methods for Pitavastatin-d4 sodium salt.

Synthesis of Pitavastatin-d4 (sodium salt)

The synthesis of Pitavastatin-d4 sodium salt involves a multi-step process, beginning with the preparation of the deuterated cyclopropylmethyl bromide, followed by the formation of a phosphonium ylide and a subsequent Wittig reaction with the Pitavastatin side-chain precursor. The final steps involve deprotection and salt formation.

Synthesis Pathway

Figure 1: Proposed synthesis pathway for Pitavastatin-d4 sodium salt.

Experimental Protocols

Step 1: Synthesis of (Bromomethyl)cyclopropane-d4

To a solution of Cyclopropane-d4-methanol (1.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, phosphorus tribromide (0.4 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford (Bromomethyl)cyclopropane-d4.

Step 2: Synthesis of (Cyclopropyl-d4-methyl)triphenylphosphonium bromide

A solution of (Bromomethyl)cyclopropane-d4 (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene is heated to reflux for 24 hours under a nitrogen atmosphere. The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (Cyclopropyl-d4-methyl)triphenylphosphonium bromide as a white solid.

Step 3: Synthesis of Protected Pitavastatin-d4 (Wittig Reaction)

To a suspension of (Cyclopropyl-d4-methyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, n-butyllithium (1.1 eq, 2.5 M solution in hexanes) is added dropwise. The resulting deep red solution is stirred at -78 °C for 1 hour. A solution of the tert-butyldimethylsilyl (TBDMS)-protected Pitavastatin side-chain aldehyde (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated ammonium chloride solution, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to give the protected Pitavastatin-d4.

Step 4: Synthesis of Pitavastatin-d4

To a solution of the protected Pitavastatin-d4 (1.0 eq) in THF, tetrabutylammonium fluoride (1.5 eq, 1.0 M solution in THF) is added. The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield Pitavastatin-d4.

Step 5: Synthesis of Pitavastatin-d4 Sodium Salt

Pitavastatin-d4 (1.0 eq) is dissolved in a minimal amount of methanol, and a solution of sodium hydroxide (1.0 eq) in water is added. The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the resulting solid is lyophilized to afford Pitavastatin-d4 sodium salt as a white to off-white solid.

Characterization of Pitavastatin-d4 (sodium salt)

The synthesized Pitavastatin-d4 sodium salt is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity, purity, and isotopic enrichment.

Characterization Workflow

Figure 2: Workflow for the characterization of Pitavastatin-d4 sodium salt.

NMR Spectroscopy

1H and 13C NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d6 as the solvent. The absence of signals corresponding to the cyclopropyl protons in the 1H NMR spectrum confirms successful deuteration.

Table 1: Predicted 1H NMR Data for Pitavastatin-d4 Sodium Salt (400 MHz, DMSO-d6)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.9-7.1 | m | 8H | Aromatic-H |

| 6.55 | dd | 1H | Vinylic-H |

| 5.50 | dd | 1H | Vinylic-H |

| 4.85 | d | 1H | OH |

| 4.40 | d | 1H | OH |

| 3.95 | m | 1H | CH-OH |

| 3.70 | m | 1H | CH-OH |

| 2.15 | dd | 1H | CH2 |

| 2.05 | dd | 1H | CH2 |

Table 2: Predicted 13C NMR Data for Pitavastatin-d4 Sodium Salt (100 MHz, DMSO-d6)

| Chemical Shift (ppm) | Assignment |

| 178.5 | C=O |

| 160-110 | Aromatic-C, Vinylic-C |

| 67.5 | CH-OH |

| 67.0 | CH-OH |

| 42.5 | CH2 |

| 42.0 | CH2 |

| 15.0 | Cyclopropyl-C |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to determine the exact mass and confirm the molecular formula. The mass spectrum is expected to show a molecular ion peak corresponding to [M+H]+ at m/z 426.20, which is 4 mass units higher than that of the non-deuterated Pitavastatin.

Table 3: Predicted HRMS Data for Pitavastatin-d4

| Ion | Calculated m/z | Observed m/z |

| [C25H20D4FNO4+H]+ | 426.2019 | 426.2021 |

| [C25H19D4FNNaO4+H]+ | 448.1838 | 448.1840 |

The fragmentation pattern in MS/MS analysis will be similar to that of unlabeled Pitavastatin, with the key fragments containing the cyclopropyl group showing a +4 Da mass shift.

High-Performance Liquid Chromatography (HPLC)

The purity of Pitavastatin-d4 sodium salt is determined by reverse-phase HPLC. The retention time of the deuterated compound is expected to be very similar to that of the non-deuterated standard.

Table 4: HPLC Method Parameters

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Conclusion

This technical guide provides a detailed methodology for the synthesis and characterization of Pitavastatin-d4 sodium salt. The proposed synthetic route is robust and scalable, and the analytical methods described are suitable for confirming the identity, purity, and isotopic enrichment of the final product. This deuterated standard is an invaluable tool for researchers and drug development professionals engaged in the quantitative analysis of Pitavastatin.

The Unseen Anchor: A Technical Guide to Pitavastatin-d4 (sodium) as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role and mechanism of action of Pitavastatin-d4 (sodium salt) as an internal standard in quantitative bioanalysis. By providing a stable, isotopically labeled analog of the therapeutic agent Pitavastatin, Pitavastatin-d4 is an indispensable tool for ensuring the accuracy, precision, and reliability of analytical methods, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Principle of Isotopic Dilution and the Role of an Internal Standard

Quantitative analysis of pharmaceuticals in complex biological matrices such as plasma or urine is fraught with potential for variability. Factors including sample preparation inconsistencies, matrix effects in the mass spectrometer source, and fluctuations in instrument performance can all contribute to inaccurate results. The use of a stable isotope-labeled internal standard (SIL-IS), such as Pitavastatin-d4, is the gold standard for mitigating these issues.

The core principle is isotopic dilution. A known quantity of the SIL-IS is added to each sample at the earliest stage of the analytical workflow. Because the SIL-IS is chemically identical to the analyte (Pitavastatin), it experiences the same physical and chemical variations throughout the entire analytical process, from extraction to detection. However, due to the mass difference from the incorporated deuterium atoms, the SIL-IS is distinguishable from the analyte by the mass spectrometer.

By measuring the ratio of the analyte's signal to the internal standard's signal, any variations introduced during the analytical process are effectively normalized. This ensures that the final calculated concentration of the analyte is a true and accurate representation of its concentration in the original sample. Deuterated internal standards are ideal as they co-elute with the analyte, experiencing the same ionization conditions, and provide a reliable reference for quantification.[1][2][3][4]

Mechanism of Action of Pitavastatin-d4 as an Internal Standard

Pitavastatin-d4's mechanism of action as an internal standard is rooted in its near-identical physicochemical properties to unlabeled Pitavastatin, coupled with its distinct mass. Here's a breakdown of the key aspects:

-

Co-elution and Ionization Equivalence : During liquid chromatography, Pitavastatin-d4 exhibits virtually the same retention time as Pitavastatin. This is crucial because it ensures that both compounds enter the mass spectrometer's ion source at the same time, subjecting them to the same matrix effects and ionization suppression or enhancement.[1]

-

Correction for Extraction Variability : Any loss of analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of Pitavastatin-d4. The ratio of their concentrations, therefore, remains constant.

-

Mass Spectrometric Discrimination : In the mass spectrometer, Pitavastatin and Pitavastatin-d4 are ionized and then fragmented. Due to the four additional neutrons from the deuterium atoms, the precursor and product ions of Pitavastatin-d4 will have a mass-to-charge ratio (m/z) that is 4 units higher than that of Pitavastatin. This mass difference allows the detector to distinguish between the two compounds and measure their respective signal intensities.

The following diagram illustrates the logical relationship of how Pitavastatin-d4 functions to ensure accurate quantification.

Caption: Logical workflow of internal standardization using Pitavastatin-d4.

Pitavastatin's Therapeutic Mechanism of Action: A Brief Overview

While the focus of this guide is on Pitavastatin-d4 as an internal standard, understanding the therapeutic action of Pitavastatin is crucial for its context in drug development. Pitavastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5][6] By blocking this enzyme, Pitavastatin reduces the production of mevalonic acid, a precursor to cholesterol.[5] This leads to an upregulation of LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the bloodstream.[6]

Beyond its primary lipid-lowering effect, research suggests that Pitavastatin may have pleiotropic effects, including the activation of the RhoA-mediated and ERK signaling pathways, which can influence angiogenesis.[7]

The following diagram depicts the primary signaling pathway of Pitavastatin.

Caption: Pitavastatin's primary and pleiotropic signaling pathways.

Experimental Protocols and Data

The following sections provide a generalized experimental protocol for the quantification of Pitavastatin in human plasma using Pitavastatin-d4 as an internal standard, based on published methodologies.

Sample Preparation

A common and effective method for extracting Pitavastatin from plasma is protein precipitation.

-

Spiking : To 100 µL of plasma sample, add 10 µL of Pitavastatin-d4 internal standard solution (concentration to be optimized based on expected analyte levels).

-

Precipitation : Add 300 µL of acetonitrile to the plasma sample.

-

Vortexing : Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation : Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

-

Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection : Inject a defined volume (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution, to be optimized |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | ~5500 V |

| Temperature | ~500 °C |

| Collision Gas | Nitrogen |

Mass Transitions (MRM)

The following table outlines the typical mass transitions for Pitavastatin and the expected transitions for Pitavastatin-d4.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Pitavastatin | 422.2 | 290.1 |

| Pitavastatin-d4 | 426.2 | 294.1 |

Note: These values may require slight optimization depending on the specific mass spectrometer used.

Method Validation Parameters

A robust bioanalytical method using Pitavastatin-d4 should be validated according to regulatory guidelines (e.g., FDA, EMA). Key parameters to assess include:

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Calibration Range | e.g., 0.1 - 200 ng/mL |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Minimal and compensated for by the IS |

| Stability | Stable under various storage and handling conditions |

The following diagram provides a visual representation of a typical experimental workflow.

Caption: Step-by-step experimental workflow for sample analysis.

Conclusion

Pitavastatin-d4 (sodium) serves as a critical tool in the quantitative bioanalysis of Pitavastatin. Its mechanism of action as an internal standard, based on the principle of isotopic dilution, allows for the correction of variability inherent in the analytical process. By co-eluting with the analyte and being chemically identical yet mass-distinguishable, Pitavastatin-d4 ensures the high level of accuracy and precision required for pharmacokinetic studies and clinical trial sample analysis, ultimately contributing to the safe and effective development of Pitavastatin as a therapeutic agent.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. scispace.com [scispace.com]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 6. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pitavastatin stimulates retinal angiogenesis via HMG-CoA reductase-independent activation of RhoA-mediated pathways and focal adhesion | Semantic Scholar [semanticscholar.org]

A Technical Guide to Commercial Sourcing of Pitavastatin-d4 (sodium) for Research Applications

For researchers and scientists engaged in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantitative results. Pitavastatin-d4 (sodium), a deuterated analog of the HMG-CoA reductase inhibitor Pitavastatin, serves as an ideal internal standard for mass spectrometry-based quantification of the parent drug in biological matrices. This technical guide provides an in-depth overview of the commercial suppliers of Pitavastatin-d4 (sodium) for research purposes, presents a general experimental protocol for its use, and outlines the typical procurement workflow.

Commercial Supplier Overview

A number of reputable chemical suppliers offer Pitavastatin-d4 (sodium) for research and development purposes. The table below summarizes the key quantitative data for the offerings from several prominent suppliers to facilitate a comparative assessment.

| Supplier | Catalog Number | CAS Number | Purity | Available Quantities |

| Artis Standards | AC0319 | Not specified | >95% (by HPLC)[1] | Not specified |

| Clinivex | RCLSTLP6460[2][3] | Not specified | Not specified | 10mg, 50mg, 100mg[2][3] |

| CymitQuimica | 4Z-P-6460[4] | 574705-92-3[4] | Not specified | 5mg, 10mg, 25mg, 50mg, 100mg[4] |

| GlpBio | Not specified | 574705-92-3[5] | >98.00% | 1mg, 5mg, 10mg[5] |

| MedChemExpress | Not specified | Not specified | Not specified | Not specified |

| Simson Pharma | P740040[6] | Not specified | Not specified | Not specified |

| TargetMol | Not specified | 574705-92-3[7] | Not specified | Not specified |

| Veeprho | DVE001307[8] | Not specified | Not specified | Not specified |

| VIVAN Life Sciences | VLDL-01901[9] | 574705-92-3[9] | Not specified | Not specified |

General Experimental Protocol for Use as an Internal Standard

Pitavastatin-d4 (sodium) is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), to ensure the precision and accuracy of the analytical results.[8] The general workflow for its use involves the following steps:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Pitavastatin-d4 (sodium) in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a working solution at a lower concentration, which will be added to the samples.

-

-

Sample Preparation:

-

To a known volume of the biological matrix (e.g., plasma, urine), add a precise volume of the Pitavastatin-d4 (sodium) working solution.

-

Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and the internal standard.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS analysis.

-

-

LC-MS Analysis:

-

Develop a chromatographic method to separate Pitavastatin and Pitavastatin-d4 from endogenous interferences.

-

Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard. Typically, this is done using multiple reaction monitoring (MRM) mode.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and to quantify the analyte in the unknown samples.

-

Procurement Workflow for Research Chemicals

The process of acquiring a specialized research chemical like Pitavastatin-d4 (sodium) follows a structured workflow within a research organization. The diagram below illustrates the key steps involved in this process.

References

- 1. veeprho.com [veeprho.com]

- 2. theclinivex.com [theclinivex.com]

- 3. Pitavastatin D4 Sodium [artis-standards.com]

- 4. vivanls.com [vivanls.com]

- 5. Pitavastatin-D4 Sodium Salt | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 6. vivanls.com [vivanls.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. Pitavastatin-d4 Sodium Salt | TargetMol [targetmol.com]

The Analytical Edge: A Technical Guide to Pitavastatin and Pitavastatin-d4 (sodium) in Drug Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical roles of Pitavastatin and its deuterated analog, Pitavastatin-d4, in analytical settings. We delve into the nuanced differences between these two compounds, providing a comprehensive overview of their applications, with a particular focus on enhancing the precision and accuracy of quantitative bioanalysis. This document offers detailed experimental methodologies, comparative data, and visual workflows to support researchers in the robust quantification of Pitavastatin in complex biological matrices.

Introduction: The Need for Precision in Pitavastatin Analysis

Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its efficacy in lowering low-density lipoprotein (LDL) cholesterol makes it a cornerstone in the management of hypercholesterolemia. Accurate quantification of Pitavastatin in biological samples is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies throughout the drug development pipeline. However, the inherent complexity of biological matrices poses significant challenges to achieving reliable and reproducible results. The introduction of a stable isotope-labeled internal standard, Pitavastatin-d4, has revolutionized the bioanalysis of this important therapeutic agent.

Pitavastatin vs. Pitavastatin-d4: A Comparative Overview

From a chemical standpoint, Pitavastatin and Pitavastatin-d4 are structurally identical, with the exception of the substitution of four hydrogen atoms with deuterium atoms on the cyclopropyl group of Pitavastatin-d4. This subtle yet significant modification results in a mass shift that is readily detectable by mass spectrometry, while preserving the physicochemical properties of the parent molecule.

| Property | Pitavastatin | Pitavastatin-d4 (sodium) |

| Molecular Formula | C25H24FNO4 | C25H19D4FNNaO4 |

| Molecular Weight | 421.46 g/mol | 447.47 g/mol |

| Primary Use | Active Pharmaceutical Ingredient (API) | Internal Standard for Analytical Quantification |

| Key Distinction | Non-labeled | Stable isotope-labeled |

Table 1: Key Chemical and Physical Properties of Pitavastatin and Pitavastatin-d4 (sodium).

The primary advantage of using Pitavastatin-d4 as an internal standard lies in its ability to mimic the behavior of the analyte (Pitavastatin) during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response allow for the correction of variability that can arise from matrix effects, extraction inconsistencies, and instrument fluctuations, thereby significantly improving the accuracy and precision of the analytical method.

The Role of Pitavastatin-d4 in Isotope Dilution Mass Spectrometry

Pitavastatin-d4 is an indispensable tool in isotope dilution mass spectrometry (IDMS), the gold standard for quantitative analysis. In this technique, a known amount of the deuterated internal standard is added to the biological sample prior to any processing steps. The ratio of the mass spectrometric response of the endogenous Pitavastatin to that of the added Pitavastatin-d4 is then used to calculate the concentration of Pitavastatin in the original sample. This ratiometric measurement effectively cancels out most sources of analytical error.

Experimental Protocols: A Validated LC-MS/MS Method for Pitavastatin in Human Plasma

The following is a representative, detailed protocol for the quantification of Pitavastatin in human plasma using Pitavastatin-d4 as an internal standard, based on established and validated methodologies.

Materials and Reagents

-

Pitavastatin reference standard

-

Pitavastatin-d4 (sodium) internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Preparation of Standards and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pitavastatin and Pitavastatin-d4 in methanol.

-

Working Standard Solutions: Serially dilute the Pitavastatin stock solution with a 50:50 methanol:water mixture to prepare working standard solutions for the calibration curve (e.g., in the range of 1 to 500 ng/mL).

-

Internal Standard Working Solution: Prepare a working solution of Pitavastatin-d4 at a constant concentration (e.g., 50 ng/mL) in the same diluent.

-

Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, and 200 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation (Solid-Phase Extraction)

-

To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the Pitavastatin-d4 internal standard working solution.

-

Vortex mix for 30 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Pitavastatin: m/z 422.2 → 290.1

-

Pitavastatin-d4: m/z 426.2 → 294.1

-

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Quantitative Data Presentation

The following tables summarize typical validation parameters for a robust LC-MS/MS method for Pitavastatin using Pitavastatin-d4 as an internal standard.

| Parameter | Typical Value |

| Linearity Range | 0.1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

Table 2: Linearity and Sensitivity of a Typical Pitavastatin LC-MS/MS Assay.

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Low QC | < 10% | < 10% | ± 15% | ± 15% |

| Mid QC | < 10% | < 10% | ± 15% | ± 15% |

| High QC | < 10% | < 10% | ± 15% | ± 15% |

Table 3: Precision and Accuracy of a Typical Pitavastatin LC-MS/MS Assay.

| Analyte | Mean Extraction Recovery |

| Pitavastatin | > 85% |

| Pitavastatin-d4 | > 85% |

Table 4: Extraction Recovery of Pitavastatin and Pitavastatin-d4.

Visualizing Key Processes

Pitavastatin's Mechanism of Action: HMG-CoA Reductase Inhibition

Caption: Pitavastatin inhibits the conversion of HMG-CoA to Mevalonate.

Experimental Workflow for Bioanalytical Quantification

Caption: A typical workflow for Pitavastatin quantification.

Conclusion

The use of Pitavastatin-d4 as an internal standard is a critical component of modern, high-throughput bioanalytical methods for the quantification of Pitavastatin. Its ability to compensate for analytical variability ensures the generation of highly accurate and precise data, which is essential for making informed decisions throughout the drug development process. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this important therapeutic agent.

Methodological & Application

Application Notes and Protocols for the Quantification of Pitavastatin using LC-MS/MS with Pitavastatin-d4 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of a sensitive and robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Pitavastatin in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, Pitavastatin-d4, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and other clinical applications.

Introduction

Pitavastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme that catalyzes a rate-limiting step in cholesterol biosynthesis. It is prescribed for the treatment of hypercholesterolemia and dyslipidemia. Accurate measurement of Pitavastatin concentrations in biological fluids is essential for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. This LC-MS/MS method offers high selectivity and sensitivity for the reliable quantification of Pitavastatin.

Experimental Workflow

The overall experimental workflow for the quantification of Pitavastatin is depicted in the following diagram.

Detailed Experimental Protocols

Materials and Reagents

-

Pitavastatin reference standard

-

Pitavastatin-d4 internal standard (IS)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (≥98%)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., heparin)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pitavastatin and Pitavastatin-d4 in methanol to obtain individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Pitavastatin stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Pitavastatin-d4 stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation Method)

-

Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 25 µL of the Pitavastatin-d4 internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Condition |

| LC System | A validated HPLC or UHPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | ~5500 V |

| Source Temperature | ~500°C |

| Curtain Gas | Instrument dependent |

| Collision Gas | Instrument dependent |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Pitavastatin | 422.2 | 290.1 |

| Pitavastatin-d4 | 426.2 | 290.1 |

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry). Key validation parameters are summarized below.

Linearity and Range

The method should be linear over a specified concentration range. A typical calibration curve ranges from 1 to 200 ng/mL.[1] The coefficient of determination (r²) should be ≥ 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision should be evaluated at a minimum of four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[1]

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ | 1.001 | 2.93 | 6.09 | 4.64 | 4.94 |

| LQC | 2.999 | 1.90 | 2.80 | -6.21 | -4.13 |

| MQC | 70.212 | 0.69 | 1.68 | 2.89 | 2.65 |

| HQC | 150.454 | 1.35 | 2.11 | -0.10 | 1.57 |

| Data adapted from FDA submission documents.[1] |

The acceptance criteria for accuracy are typically within ±15% (±20% for LLOQ) of the nominal concentration, and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

Selectivity and Specificity

The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix should be demonstrated. This is typically assessed by analyzing blank plasma from multiple sources.

Matrix Effect

The effect of the plasma matrix on the ionization of the analyte and internal standard should be evaluated to ensure that it does not interfere with quantification.

Stability

The stability of Pitavastatin in plasma should be assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.

Data Presentation

All quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Analyte | Pitavastatin |

| Internal Standard | Pitavastatin-d4 |

| Matrix | Human Plasma |

| Extraction Method | Protein Precipitation |

| Detection | LC-MS/MS (MRM) |

| Linearity Range | 1.001 - 200.172 ng/mL[1] |

| LLOQ | 1.001 ng/mL[1] |

Table 2: Summary of Method Validation Results

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | Pass |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | Pass[1] |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | Pass[1] |

| Intra-day Accuracy (%Bias) | ± 15% (± 20% for LLOQ) | Pass[1] |

| Inter-day Accuracy (%Bias) | ± 15% (± 20% for LLOQ) | Pass[1] |

| Selectivity | No significant interference | Pass |

| Matrix Effect | Within acceptable limits | Pass |

| Stability | Stable under tested conditions | Pass |

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship of the key components in the LC-MS/MS system for the analysis of Pitavastatin.

This detailed application note provides a robust framework for the successful implementation of an LC-MS/MS method for the quantification of Pitavastatin in a research or clinical setting. Adherence to these protocols and rigorous validation will ensure the generation of high-quality, reliable data.

References

Application Note: High-Throughput Analysis of Pitavastatin in Human Plasma via Liquid-Liquid Extraction Coupled with LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of Pitavastatin in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure using Pitavastatin-d4 as a stable isotope-labeled internal standard (IS). The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high selectivity and accuracy, making this method suitable for pharmacokinetic studies and routine therapeutic drug monitoring. The method demonstrates excellent linearity over a clinically relevant concentration range with high recovery and minimal matrix effects.

Introduction

Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is prescribed for the treatment of hyperlipidemia and mixed dyslipidemia to reduce elevated total cholesterol, low-density lipoprotein cholesterol (LDL-C), and triglycerides.[1] Accurate and reliable quantification of Pitavastatin in biological matrices is crucial for pharmacokinetic and bioavailability studies.

Liquid-liquid extraction is a widely used sample preparation technique that offers a high degree of sample cleanup by partitioning the analyte of interest into an immiscible organic solvent. This application note describes a validated LLE protocol for the extraction of Pitavastatin from human plasma, utilizing Pitavastatin-d4 as an internal standard to ensure precision and accuracy. The subsequent analysis is performed by LC-MS/MS, a technique renowned for its sensitivity and specificity.[3][4]

Experimental

2.1. Materials and Reagents

-

Pitavastatin reference standard (≥98% purity)

-

Pitavastatin-d4 internal standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Human plasma (K2-EDTA)

-

Deionized water

2.2. Instrumentation

-

Agilent 1290 Infinity II LC System or equivalent

-

Sciex QTRAP 6500+ Mass Spectrometer or equivalent

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

2.3. Standard and Quality Control Sample Preparation

Stock solutions of Pitavastatin and Pitavastatin-d4 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.1 ng/mL to 200 ng/mL.[4]

2.4. Liquid-Liquid Extraction Protocol

-

To 200 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of Pitavastatin-d4 internal standard working solution (100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.[3]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see section 2.5).

-

Vortex mix for 30 seconds to ensure complete dissolution.

-

Inject 10 µL onto the LC-MS/MS system.

2.5. LC-MS/MS Conditions

A C18 analytical column was used for chromatographic separation.[5][6][7] The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5] Detection was performed using an electrospray ionization (ESI) source in the positive ion multiple reaction monitoring (MRM) mode.[3][6][7]

Table 1: LC-MS/MS Parameters

| Parameter | Value |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Initial: 30% B, hold for 0.5 min; Ramp to 95% B over 2.5 min; Hold at 95% B for 1 min; Return to 30% B in 0.1 min; Equilibrate for 0.9 min. |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Pitavastatin: m/z 422.2 → 290.1Pitavastatin-d4: m/z 426.2 → 294.1 |

| Collision Energy | Optimized for specific instrument |

| Declustering Potential | Optimized for specific instrument |

Results and Discussion

3.1. Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The key performance characteristics are summarized below.

3.2. Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 ng/mL to 200 ng/mL for Pitavastatin in human plasma.[4] The coefficient of determination (r²) was consistently ≥ 0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise ratio greater than 10.[4]

3.3. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The results, summarized in Table 2, demonstrate that the method is both accurate and precise, with all values falling within the acceptable limits of ±15% (±20% for LLOQ).[3][8]

Table 2: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.1 | < 10 | < 12 | ± 15 | ± 18 |

| Low | 0.3 | < 8 | < 10 | ± 12 | ± 14 |

| Medium | 15 | < 7 | < 9 | ± 10 | ± 11 |

| High | 150 | < 6 | < 8 | ± 9 | ± 10 |

3.4. Recovery and Matrix Effect

The extraction recovery of Pitavastatin and the internal standard was consistent and reproducible across all QC levels. The mean extraction recovery for Pitavastatin was determined to be above 70%.[3][9] The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked plasma samples with those of neat solutions. The results indicated no significant ion suppression or enhancement, with the calculated matrix factor being close to 1.

Table 3: Recovery and Matrix Effect Data

| Analyte | QC Level (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Pitavastatin | 0.3 | 75.8 | 98.2 |

| 15 | 78.2 | 101.5 | |

| 150 | 76.5 | 99.7 | |

| Pitavastatin-d4 | 100 | 79.1 | 100.3 |

Workflow Diagram

Caption: LLE workflow for Pitavastatin analysis.

Conclusion

The described liquid-liquid extraction method coupled with LC-MS/MS analysis provides a reliable, sensitive, and high-throughput solution for the quantification of Pitavastatin in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The method has been successfully validated and is suitable for use in clinical and research settings for pharmacokinetic characterization and therapeutic drug monitoring of Pitavastatin.

References

- 1. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of pitavastatin in human plasma via HPLC-ESI-MS/MS and subsequent application to a clinical study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Isolated Perfused Rat Liver Model: Simultaneous LC-MS Quantification of Pitavastatin, Coproporphyrin I, and Coproporphyrin III Levels in the Rat Liver and Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Pitavastatin in Human Plasma by LC–MS–MS | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: High-Throughput UPLC-MS/MS Quantification of Pitavastatin in Human Plasma Using Pitavastatin-d4

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Pitavastatin in human plasma. The method utilizes Pitavastatin-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a fast and efficient workflow suitable for high-throughput analysis in clinical and pharmaceutical research settings. The method is validated over a linear range of 0.2 to 400 ng/mL, demonstrating excellent performance in terms of linearity, precision, accuracy, and recovery.

Introduction

Pitavastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme that catalyzes a rate-limiting step in cholesterol biosynthesis. It is prescribed for the treatment of hypercholesterolemia and for the primary prevention of cardiovascular events. Accurate and reliable quantification of Pitavastatin in biological matrices is essential for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. This application note presents a validated UPLC-MS/MS method that offers high sensitivity, specificity, and throughput for the determination of Pitavastatin in human plasma. The use of a deuterated internal standard, Pitavastatin-d4, minimizes analytical variability and enhances the reliability of the results.

Experimental Protocols

Materials and Reagents

-

Pitavastatin (Reference Standard)

-

Pitavastatin-d4 (Internal Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is used for the extraction of Pitavastatin and Pitavastatin-d4 from human plasma.

-

Allow all samples and standards to thaw to room temperature.

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Pitavastatin-d4 internal standard working solution (1 µg/mL in 50% methanol).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC Conditions

-

System: Waters ACQUITY UPLC or equivalent

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

| Time (min) | %A | %B |

| 0.0 | 90 | 10 |

| 0.5 | 90 | 10 |

| 2.0 | 10 | 90 |

| 2.5 | 10 | 90 |

| 2.6 | 90 | 10 |

| 3.5 | 90 | 10 |

MS/MS Conditions

-

System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 1000 L/hr

-

Cone Gas Flow: 150 L/hr

-

Collision Gas: Argon

-

Data Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Pitavastatin | 422.2 | 290.1 | 30 | 20 |

| Pitavastatin-d4 | 426.2 | 290.1 | 30 | 20 |

Experimental Workflow

Caption: UPLC-MS/MS workflow for Pitavastatin quantification.

Data Presentation

Calibration Curve

The calibration curve for Pitavastatin was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor was used.

| Parameter | Value |

| Linearity Range | 0.2 - 400 ng/mL |

| Regression Equation | y = 0.025x + 0.003 |

| Correlation Coefficient (r²) | > 0.995 |

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High) on three different days.

Intra-Day Precision and Accuracy (n=6)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | CV (%) | Accuracy (%) |

| LQC | 0.6 | 0.58 | 4.2 | 96.7 |

| MQC | 80 | 82.1 | 2.8 | 102.6 |

| HQC | 320 | 315.7 | 3.5 | 98.7 |

Inter-Day Precision and Accuracy (n=18)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | CV (%) | Accuracy (%) |

| LQC | 0.6 | 0.61 | 5.1 | 101.7 |

| MQC | 80 | 78.9 | 3.9 | 98.6 |

| HQC | 320 | 323.5 | 4.3 | 101.1 |

Recovery

The extraction recovery of Pitavastatin was determined by comparing the peak areas of the analyte from extracted plasma samples with those of post-extraction spiked samples at three QC levels.

| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |

| LQC | 0.6 | 92.5 |

| MQC | 80 | 95.1 |

| HQC | 320 | 94.3 |

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of Pitavastatin in human plasma. The simple protein precipitation sample preparation protocol and the short chromatographic run time make this method ideal for high-throughput analysis in a research environment. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the typical requirements for bioanalytical method validation.

Application Notes and Protocols for a Pharmacokinetic Study of Pitavastatin using Pitavastatin-d4 (sodium) as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting a pharmacokinetic study of pitavastatin, a potent inhibitor of HMG-CoA reductase, using its deuterated stable isotope-labeled internal standard, pitavastatin-d4. The protocols outlined below cover study design considerations, detailed bioanalytical methods for plasma sample analysis using LC-MS/MS, and data analysis.

Introduction

Pitavastatin is a synthetic statin prescribed for the management of hypercholesterolemia and dyslipidemia.[1] A thorough understanding of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety and efficacy. The use of a stable isotope-labeled internal standard, such as pitavastatin-d4, is the gold standard in quantitative bioanalysis using mass spectrometry.[2][3][4] The co-elution of the analyte and its deuterated internal standard helps to normalize for variations in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the analytical method.[3]

Pitavastatin-d4 sodium salt is a deuterated form of pitavastatin sodium salt.[5][6] Deuteration involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen.[6] This modification results in a compound with a higher molecular weight but nearly identical physicochemical properties to the parent drug, making it an ideal internal standard for mass spectrometry-based quantification.[2][3]

Pharmacokinetic Study Design

A well-designed pharmacokinetic study is essential for obtaining reliable data. The following protocol outlines a single-dose, open-label study in healthy volunteers.

2.1. Study Population

-

Inclusion Criteria: Healthy male and female volunteers, aged 18-45 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ². All subjects should provide written informed consent prior to participation.

-

Exclusion Criteria: History or current evidence of any significant medical condition, use of any prescription or over-the-counter medications within 14 days of the study, pregnancy or lactation, and known hypersensitivity to pitavastatin or other statins.

2.2. Dosing and Administration

-

A single oral dose of 4 mg pitavastatin calcium tablet will be administered to subjects after an overnight fast of at least 10 hours.[7][8]

-

Water will be allowed ad libitum except for 1 hour before and 2 hours after drug administration.

-

A standard meal will be provided 4 hours post-dose.

2.3. Blood Sample Collection

-

Venous blood samples (approximately 5 mL) will be collected into tubes containing K2-EDTA as an anticoagulant at the following time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.[9]

-

Plasma will be separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method: Pitavastatin Quantification in Human Plasma by LC-MS/MS

This section details the validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pitavastatin in human plasma.

3.1. Materials and Reagents

-

Pitavastatin reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Human plasma (drug-free)

3.2. Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

-

A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

3.3. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of pitavastatin and pitavastatin-d4 in methanol.

-

Working Solutions: Prepare serial dilutions of the pitavastatin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of pitavastatin-d4 at a concentration of 100 ng/mL in the same diluent.

3.4. Sample Preparation: Protein Precipitation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the pitavastatin-d4 internal standard working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL onto the LC-MS/MS system.

3.5. LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Gradient | 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Pitavastatin: m/z 422.2 → 290.1Pitavastatin-d4: m/z 426.2 → 294.1 |

3.6. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS |

| Recovery | Consistent and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability | Stable under various storage and processing conditions |

Data and Results

4.1. Pharmacokinetic Parameters

Following the analysis of plasma samples, the concentration-time data for each subject will be used to calculate the following pharmacokinetic parameters using non-compartmental analysis:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

-

t1/2: Elimination half-life.

-

CL/F: Apparent total body clearance.

-

Vd/F: Apparent volume of distribution.

4.2. Summary of Pharmacokinetic Data

The following table summarizes typical pharmacokinetic parameters of pitavastatin after a single 4 mg oral dose in healthy volunteers.

| Parameter | Mean ± SD |

| Cmax (ng/mL) | 50 - 70 |

| Tmax (hr) | 0.8 - 1.2[1][12] |

| AUC0-inf (ng*hr/mL) | 200 - 300 |

| t1/2 (hr) | 11 - 13[12] |

Note: These values are illustrative and may vary between studies and populations.

Visualizations

5.1. Pitavastatin Mechanism of Action

References

- 1. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 5. Pitavastatin-d4 Sodium Salt | TargetMol [targetmol.com]

- 6. glpbio.com [glpbio.com]

- 7. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bohrium.com [bohrium.com]

- 9. Pharmacokinetics of pitavastatin in subjects with Child-Pugh A and B cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cymitquimica.com [cymitquimica.com]

- 11. vivanls.com [vivanls.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for In Vitro Metabolism Studies of Pitavastatin Using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitavastatin is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. The primary metabolic pathway of pitavastatin is glucuronidation, which is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of pitavastatin lactone. Unlike many other statins, pitavastatin undergoes minimal metabolism by the cytochrome P450 (CYP) enzyme system.[1][2]

These application notes provide a detailed protocol for conducting in vitro metabolism studies of pitavastatin using human liver microsomes (HLMs) and a deuterated internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Pitavastatin

The main metabolic transformation of pitavastatin is its conversion to pitavastatin lactone. This process is initiated by glucuronidation of the carboxylic acid group of pitavastatin, primarily by the UGT isoforms UGT1A3 and UGT2B7.[2][3][4] The resulting acyl glucuronide is an unstable intermediate that spontaneously cyclizes to the more stable pitavastatin lactone.

Caption: Metabolic conversion of pitavastatin to pitavastatin lactone.

Quantitative Data Presentation

The following table summarizes the key enzymes involved in pitavastatin metabolism. Researchers should use this table to record their experimentally determined kinetic parameters.

| Analyte | Enzyme Source | Major Enzymes | Kinetic Parameter | Value | Units |

| Pitavastatin | Human Liver Microsomes | UGT1A3, UGT2B7 | Km | User Defined | µM |

| Vmax | User Defined | pmol/min/mg protein | |||

| CLint (Vmax/Km) | User Defined | µL/min/mg protein | |||

| Recombinant UGT1A3 | UGT1A3 | Km | User Defined | µM | |

| Vmax | User Defined | pmol/min/mg protein | |||

| CLint (Vmax/Km) | User Defined | µL/min/mg protein | |||

| Recombinant UGT2B7 | UGT2B7 | Km | User Defined | µM | |